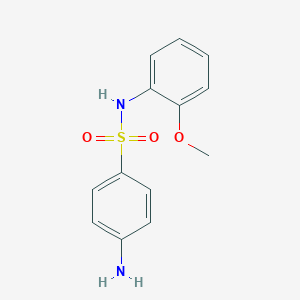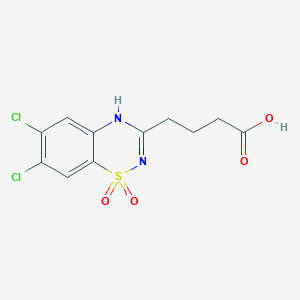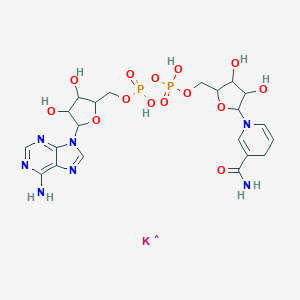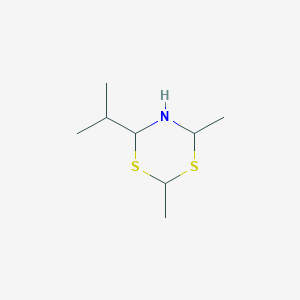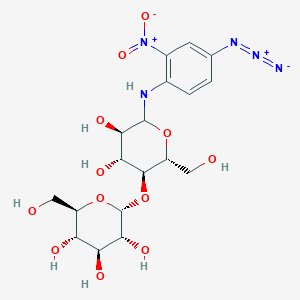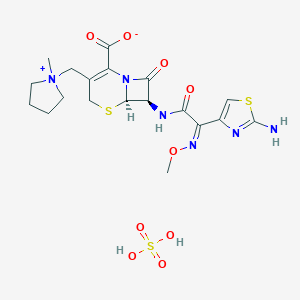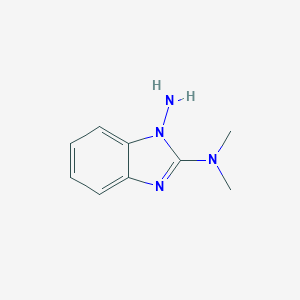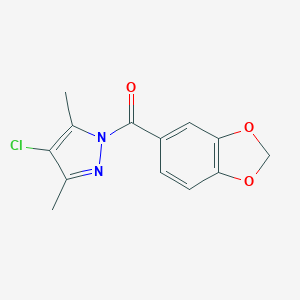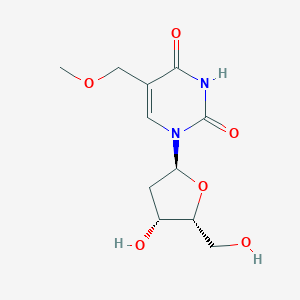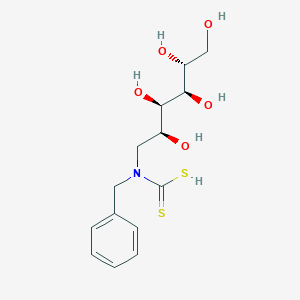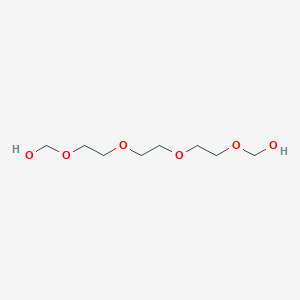
2,5,8,11-Tetraoxadodecane-1,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11-Tetraoxadodecane-1,12-diol, also known as crown ether, is a cyclic polyether that contains a crown-like structure with oxygen atoms as the binding sites. Crown ethers have been extensively studied for their ability to selectively bind cations and their applications in various fields such as chemistry, biology, and material science.
Mécanisme D'action
The mechanism of action of 2,5,8,11-Tetraoxadodecane-1,12-diol is based on its ability to selectively bind cations through its this compound-like structure. The oxygen atoms in the this compound ether form coordination complexes with metal ions, resulting in the formation of stable complexes. The binding affinity of this compound ethers for metal ions depends on the size, charge, and coordination geometry of the metal ion.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. However, this compound ethers have been shown to have toxic effects on aquatic organisms at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5,8,11-Tetraoxadodecane-1,12-diol in lab experiments include its high selectivity for metal ions, its ability to form stable complexes, and its ease of synthesis. The limitations of using this compound ethers in lab experiments include their toxicity at high concentrations, their limited solubility in non-polar solvents, and their sensitivity to acidic and basic conditions.
Orientations Futures
For the research on 2,5,8,11-Tetraoxadodecane-1,12-diol include the development of new synthesis methods, the investigation of its applications in nanotechnology and environmental science, and the study of its interactions with biological systems. Additionally, the development of new this compound ethers with improved selectivity and stability will be an important area of research.
Méthodes De Synthèse
2,5,8,11-Tetraoxadodecane-1,12-diol can be synthesized using various methods, such as the Williamson ether synthesis, the Grignard reaction, and the epoxidation of 1,12-dodecanediol. The Williamson ether synthesis involves the reaction of 1,12-dodecanediol with sodium hydride and 1,2-dibromoethane in anhydrous tetrahydrofuran. The Grignard reaction involves the reaction of 1,12-dodecanediol with magnesium and 1,2-dibromoethane in anhydrous ether. The epoxidation of 1,12-dodecanediol involves the reaction of 1,12-dodecanediol with m-chloroperbenzoic acid in dichloromethane.
Applications De Recherche Scientifique
2,5,8,11-Tetraoxadodecane-1,12-diol has been extensively studied for its applications in various fields. In chemistry, this compound ethers are used as complexing agents for cations in solution, as phase transfer catalysts, and as ion-selective electrodes. In biology, this compound ethers have been used to selectively bind and transport metal ions across cell membranes. In material science, this compound ethers have been used as templates for the synthesis of nanomaterials and as sensors for detecting environmental pollutants.
Propriétés
Numéro CAS |
100208-39-7 |
|---|---|
Formule moléculaire |
C8H18O6 |
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
2-[2-[2-(hydroxymethoxy)ethoxy]ethoxy]ethoxymethanol |
InChI |
InChI=1S/C8H18O6/c9-7-13-5-3-11-1-2-12-4-6-14-8-10/h9-10H,1-8H2 |
Clé InChI |
XTLHWSJNRCIWOK-UHFFFAOYSA-N |
SMILES |
C(COCCOCO)OCCOCO |
SMILES canonique |
C(COCCOCO)OCCOCO |
Autres numéros CAS |
100208-39-7 |
Synonymes |
2,5,8,11-tetraoxadodecane-1,12-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




